
Ro4987655
Vue d'ensemble
Description
Méthodes De Préparation
Ro-4987655 est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditionsLe produit final est obtenu par des processus de purification et de cristallisation .
Les méthodes de production industrielle de Ro-4987655 impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de solide cristallin et peut être stocké à -20 °C pour une stabilité à long terme .
Analyse Des Réactions Chimiques
Ro-4987655 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ro-4987655 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit pour former différents produits réduits.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Ro-4987655 a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie MAPK/ERK.
Mécanisme d'action
Ro-4987655 exerce ses effets en inhibant sélectivement MEK1 et MEK2, qui sont des composants clés de la voie de signalisation MAPK/ERK. Cette voie est impliquée dans la régulation de la croissance cellulaire, de la différenciation et de la survie. En inhibant MEK1 et MEK2, Ro-4987655 empêche l'activation des molécules de signalisation en aval, ce qui conduit à la suppression de la croissance et de la prolifération des cellules tumorales .
Applications De Recherche Scientifique
Ro-4987655 has a wide range of scientific research applications, including:
Mécanisme D'action
Ro-4987655 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting MEK1 and MEK2, Ro-4987655 prevents the activation of downstream signaling molecules, leading to the suppression of tumor cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Ro-4987655 est unique par sa haute sélectivité et sa puissance pour MEK1 et MEK2 par rapport à d'autres inhibiteurs de MEK. Les composés similaires incluent :
PD-0325901 : Un autre inhibiteur de MEK ayant des applications similaires en thérapie anticancéreuse.
Trametinib : Un inhibiteur de MEK utilisé dans le traitement du mélanome.
Cobimetinib : Un inhibiteur de MEK utilisé en association avec d'autres thérapies pour le traitement de certains types de cancer.
Ro-4987655 se distingue par sa haute sélectivité et sa biodisponibilité orale, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques
Activité Biologique
RO4987655, also known as CH4987655, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting MEK1 and MEK2. It has shown significant potential in treating various cancers, particularly those driven by RAS and RAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound inhibits the MEK signaling pathway, which is crucial for cell proliferation and survival in many tumors. By blocking MEK1/2 activity, it disrupts downstream signaling to ERK1/2, leading to reduced tumor cell growth and proliferation. The compound has demonstrated potent anti-tumor activity in preclinical models and early clinical trials.
Pharmacokinetics
- Administration : this compound is administered orally.
- Dosing : The maximum tolerated dose (MTD) was established at 8.5 mg twice daily.
- Half-Life : Approximately 4 hours.
- Target Inhibition : At MTD, target inhibition was high (mean 75%) and sustained over time.
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through various biomarkers:
- pERK Inhibition : Significant suppression of phosphorylated ERK (pERK) levels was observed in peripheral blood mononuclear cells.
- Tumor Response : A reduction in tumor glucose uptake measured by fluorodeoxyglucose positron emission tomography (FDG-PET) was noted in 79.4% of patients treated.
Phase I Dose-Escalation Study
A phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:
- Adverse Events : Common side effects were rash (91.8%), gastrointestinal disorders (69.4%), and skin toxicity.
- Clinical Benefit : 21.1% of patients exhibited clinical benefit, with partial responses recorded.
Phase I Expansion Study
This study focused on specific populations with BRAF and KRAS mutations:
- Participants : Included patients with BRAF V600-mutated melanoma, KRAS-mutant non-small cell lung cancer (NSCLC), and colorectal cancer.
- Response Rates :
- BRAF-mutated melanoma: 24% achieved partial response.
- KRAS-mutant NSCLC: 11% achieved partial response.
- No responses were seen in KRAS-mutant colorectal cancer.
Efficacy Assessment
Sequential tumor sampling revealed:
- ERK Phosphorylation : Decreased levels across all cohorts post-treatment.
- Ki-67 Expression : Variability in modulation among different tumor types.
Data Table Summary
Study Type | Population | MTD (mg) | Clinical Benefit (%) | Common AEs |
---|---|---|---|---|
Phase I Dose-Escalation | Advanced solid tumors | 8.5 | 21.1 | Rash, GI disorders |
Phase I Expansion | BRAF/KRAS mutated cancers | 8.5 | Varies by cohort | Rash, acneiform dermatitis |
Propriétés
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874101-00-5 | |
Record name | RO-4987655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4987655 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-4987655 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro4987655?
A1: this compound is an allosteric, ATP non-competitive inhibitor of MEK1/2 []. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which regulates vital cellular processes including proliferation, differentiation, and survival []. By inhibiting MEK1/2, this compound disrupts this pathway, ultimately leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK)1/2, key downstream effectors of this pathway [, ].
Q2: What are the downstream consequences of this compound-mediated MEK inhibition?
A2: Inhibition of MEK by this compound leads to a reduction in ERK1/2 phosphorylation [, ]. This reduction in ERK1/2 activity impacts downstream signaling events, ultimately influencing cellular processes like proliferation, survival, and metabolism [, ]. In cancer cells with hyperactivated RAS/RAF/MEK/ERK signaling, this inhibition can lead to reduced tumor growth and even tumor regression [, ].
Q3: What is the pharmacokinetic profile of this compound?
A4: Research indicates that this compound exhibits favorable pharmacokinetics. It is rapidly absorbed after oral administration, with a Tmax of approximately 1 hour []. The compound demonstrates dose-proportional exposures and a half-life ranging from 4 to 6 hours, resulting in a twice-daily dosing regimen [, ]. Additionally, this compound displays moderate inter-patient variability in its pharmacokinetic parameters [].
Q4: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?
A5: The pharmacokinetic properties of this compound contribute to its sustained target engagement. A study using peripheral blood mononuclear cells (PBMCs) as a surrogate tissue demonstrated that this compound achieves high (mean 75%) and sustained (>90% of the time above IC50) inhibition of ERK phosphorylation at its recommended phase II dose []. This sustained target inhibition is likely linked to its relatively long half-life and supports its twice-daily dosing schedule.
Q5: What is the evidence of this compound's anti-tumor activity?
A6: Preclinical studies demonstrate this compound's efficacy in inhibiting tumor growth in various xenograft models, including those with mutations in BRAF, KRAS, and NRAS []. In clinical trials, single-agent activity was observed in melanoma, including both BRAF-mutant and BRAF wild-type subtypes, and in KRAS-mutant non-small cell lung cancer (NSCLC) []. Interestingly, KRAS-mutant colorectal cancer did not respond to single-agent this compound [].
Q6: Are there any known resistance mechanisms to this compound?
A7: While the provided articles don't delve into specific resistance mechanisms for this compound, it's important to note that resistance to targeted therapies is a significant challenge in oncology. Acquired resistance can emerge through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways []. Further research is needed to comprehensively understand the mechanisms of resistance to this compound.
Q7: Are there any identified biomarkers for predicting response to this compound?
A8: Research suggests that metabolic changes assessed by 18F-FDG PET imaging might serve as an early predictor of response to this compound []. A study observed that patients with a greater decrease in 18F-FDG uptake after treatment tended to have better responses to this compound, suggesting a correlation between metabolic response and efficacy []. Additionally, plasma metabolomic profiling identified specific lipids whose pretreatment levels could predict objective responses to this compound in melanoma patients []. These findings highlight the potential of using metabolic imaging and metabolomic biomarkers for patient stratification and treatment monitoring.
Q8: What is the safety profile of this compound?
A9: The safety profile of this compound appears manageable based on clinical trial data. The most common adverse events were generally mild to moderate and included rash, acneiform dermatitis, and gastrointestinal disorders [, ]. Dose-limiting toxicities observed at higher doses included elevated creatine phosphokinase and blurred vision [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.